3-[(Piperidin-3-yloxy)methyl]pyridine
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery
Pyridine and piperidine rings are among the most prevalent heterocyclic structures found in approved drugs and clinical candidates. nih.gov Their widespread use stems from their ability to impart favorable physicochemical and pharmacological properties to a molecule.
Table 1: Examples of Marketed Drugs Containing Pyridine or Piperidine Scaffolds
| Drug Name | Scaffold | Therapeutic Use |
|---|---|---|
| Abiraterone | Pyridine | Anticancer nih.gov |
| Isoniazid | Pyridine | Antitubercular nih.gov |
| Omeprazole | Pyridine | Antiulcer nih.gov |
| Fentanyl | Piperidine | Analgesic |
| Methylphenidate | Piperidine | ADHD Treatment |
| Haloperidol | Piperidine | Antipsychotic |
The piperidine ring is a saturated six-membered heterocycle that is a cornerstone in the design of drugs targeting the central nervous system (CNS), among other areas. researchgate.netnih.gov Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which can lead to highly selective interactions with biological targets. wikipedia.org Piperidine derivatives are found in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netscielo.org.mx The flexibility of the piperidine scaffold makes it a key building block for creating molecules with desired pharmacological profiles. nih.gov
Historical Context of 3-[(Piperidin-3-yloxy)methyl]pyridine and Related Structural Motifs in Pharmaceutical Research
The exploration of molecules combining pyridine and piperidine rings linked by an ether bridge is not a recent development, with research spanning several decades. Early investigations into such structural motifs were driven by the search for novel agents targeting a variety of biological systems.
For instance, research into piperidine-based ligands for sigma (σ) receptors, which are involved in various CNS functions, has been ongoing. scilit.com These studies established that the nature of the substituents on the piperidine ring is critical for affinity and selectivity. scilit.com Similarly, work on histamine (B1213489) H3 receptor antagonists has featured compounds with linked piperidine and aromatic moieties, demonstrating the utility of this general structure in modulating neurotransmitter systems. nih.gov
More specifically, patent literature from the early 2000s described compounds with related pyridin-yloxy motifs as part of larger, complex molecules designed to inhibit protein kinases, indicating an early interest in this linkage for oncology applications. The development of compounds with a pyridine-piperidine ether structure reflects a strategy of "molecular hybridization," where two known pharmacophores are combined to create a new chemical entity with potentially enhanced or novel biological activity. This approach has led to the investigation of these motifs against a wide range of targets, from CNS receptors to epigenetic enzymes.
Overview of Key Academic Research Areas Pertaining to the this compound Framework
Recent academic and industrial research has focused on derivatives of the this compound framework for their potential in several key therapeutic areas, most notably in oncology and neuroscience.
Oncology: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
A significant area of research for this structural class is the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene expression and is overexpressed in many cancers. nih.gov Potent inhibitors of LSD1 containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, a close structural isomer of the titular compound, have been developed. nih.gov
Structure-activity relationship (SAR) studies have revealed key insights. For example, research has shown that the piperidin-4-yl isomer is significantly more favorable for LSD1 inhibition than the piperidin-3-yl substituent. nih.gov One study reported that a racemic compound with the piperidin-3-yl linkage had a Ki value of 650 nM, whereas optimized compounds with the piperidin-4-yl linkage achieved Ki values as low as 29 nM. nih.gov These inhibitors have been shown to increase cellular histone methylation and strongly inhibit the proliferation of leukemia and solid tumor cells. nih.gov
Table 2: Antiproliferative Activity (EC₅₀, µM) of a Representative LSD1 Inhibitor with a Pyridine-Piperidine Ether Scaffold
| Cell Line | Cancer Type | EC₅₀ (µM) |
|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 0.28 |
| MOLM-13 | Acute Myeloid Leukemia | 0.45 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.59 |
| LNCaP | Prostate Cancer | 1.1 |
Data sourced from Wu, F. et al. (2016). nih.gov
The selectivity of these compounds is also a critical aspect of their development. Potent LSD1 inhibitors from this class have demonstrated high selectivity over related monoamine oxidases (MAO-A and MAO-B), which is desirable to avoid off-target effects. nih.gov
Neuroscience: Targeting CNS Receptors
The pyridine-piperidine framework is also being actively investigated for its ability to interact with various receptors in the central nervous system.
Sigma (σ) Receptors: These receptors are implicated in a range of neurological and psychiatric conditions. nih.gov Research has identified dual-target ligands that interact with both histamine H3 and sigma-1 (σ₁) receptors, with the piperidine moiety being a critical structural feature for this dual activity. nih.gov
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): Antagonists of mGluR5, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), have been studied for their neuroprotective potential in conditions like traumatic brain injury. nih.govnih.gov While not a direct analog, this research highlights the suitability of the pyridine scaffold for developing CNS-active agents that modulate glutamate signaling.
The versatility of the this compound framework and its related motifs continues to make it a valuable scaffold in the quest for new and effective therapies for a range of human diseases.
Structure
3D Structure
Properties
IUPAC Name |
3-(piperidin-3-yloxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNSMZIHJNHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671480 | |
| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-64-6 | |
| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Piperidin 3 Yloxy Methyl Pyridine and Its Structural Analogs
Strategies for Constructing the Piperidine-Pyridine Ether Linkage
The formation of the ether linkage between the piperidine (B6355638) and pyridine (B92270) units is a critical step in the synthesis of the target molecule. Various methodologies have been developed to achieve this transformation efficiently.
Standard etherification reactions are commonly employed to construct the C-O-C bond. The Mitsunobu reaction is a particularly useful method for this purpose, especially when dealing with sensitive substrates. nih.gov This reaction allows for the coupling of a primary or secondary alcohol with a mildly acidic pronucleophile, such as a hydroxypyridine, under neutral conditions.
The general mechanism involves the activation of the alcohol (e.g., a protected 3-hydroxypiperidine) by a reagent system, typically a combination of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine and azodicarboxylate react to form a phosphonium (B103445) salt, which then activates the alcohol to form an alkoxyphosphonium salt. This intermediate is highly susceptible to nucleophilic attack by the deprotonated hydroxypyridine, leading to the formation of the desired ether and triphenylphosphine oxide as a byproduct. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, a crucial consideration in asymmetric synthesis.
For a structural analog, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), a synthetic route involves a Mitsunobu reaction between 5-bromo-6-chloropyridin-3-ol (B155333) and a BOC-protected 4-(hydroxymethyl)piperidine. nih.gov This demonstrates the applicability of the reaction in coupling complex heterocyclic fragments.
Enantioselective Synthesis of Chiral Centers within 3-[(Piperidin-3-yloxy)methyl]pyridine Derivatives
The piperidine ring in this compound contains a stereocenter at the C3 position. The synthesis of enantiomerically pure derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. The most common strategy is to use a chiral building block, namely an enantiopure derivative of 3-hydroxypiperidine.
A highly effective method for producing these chiral intermediates is the asymmetric reduction of a prochiral ketone, such as N-Boc-3-piperidone. mdpi.comchemicalbook.com Biocatalysis, using enzymes like ketoreductases (KREDs), has emerged as a powerful tool for this transformation due to its high enantioselectivity and mild reaction conditions. mdpi.comchemicalbook.comderpharmachemica.com These enzymes, often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase), can reduce the ketone to the corresponding (S)- or (R)-alcohol with excellent optical purity. mdpi.com Studies have successfully employed various biocatalysts, including Baker's yeast and specific microbial cells, to achieve this stereoselective step. derpharmachemica.comresearchgate.net For instance, the asymmetric reduction of N-Boc-3-piperidone using ketoreductase can yield (S)-N-Boc-3-hydroxypiperidine with a conversion and optical purity often exceeding 99%. mdpi.com
Beyond biocatalysis, metal-catalyzed asymmetric reactions provide another route. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a phenyl pyridine-1(2H)-carboxylate has been developed to produce 3-substituted tetrahydropyridines, which can then be reduced to furnish enantioenriched 3-substituted piperidines. organic-chemistry.org
Table 1: Enantioselective Synthesis of (S)-N-Boc-3-hydroxypiperidine via Biocatalytic Reduction
| Biocatalyst | Substrate | Cofactor System | Conversion (%) | Optical Purity (ee %) | Reference |
|---|---|---|---|---|---|
| Ketoreductase (KRED 110) | N-Boc-3-piperidone | NAD⁺, Triethanolamine HCl buffer | Complete | Not specified | derpharmachemica.com |
| Coexpressed KRED and Glucose Dehydrogenase (GDH) in E. coli | N-Boc-3-piperidone | NADP⁺, D-glucose | >99% | >99% | mdpi.com |
| Baker's Yeast | N-Boc-3-piperidone | - | Not specified | Not specified | derpharmachemica.com |
Derivatization and Functionalization of the Piperidine and Pyridine Moieties
Following the construction of the core this compound structure, further derivatization of either the piperidine or pyridine ring is often necessary to explore structure-activity relationships.
The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. Standard organic transformations can be applied to functionalize this nitrogen atom. These reactions include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups.
N-Arylation: Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SɴAr) can be used to attach aryl or heteroaryl moieties. A general strategy for accessing N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates. chemrxiv.org
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
The choice of substituent can significantly impact the molecule's physicochemical properties and biological activity. For example, studies on related N-substituted piperidines have shown that even simple methyl substitutions can lead to major changes in receptor affinity and selectivity. acs.orgajchem-a.com
Selective functionalization of the pyridine ring presents a greater challenge due to the presence of multiple C-H bonds with varying reactivity. The electronic nature of the pyridine ring generally directs electrophilic substitutions to the C3 position and nucleophilic substitutions to the C2 and C4 positions. However, modern synthetic methods allow for more precise control.
Direct C-H functionalization has become a powerful tool for modifying the pyridine core. For instance, the regioselectivity of alkylation can be controlled by the choice of reagents. A transition-metal-free approach using 1,1-diborylalkanes as the alkylating agent demonstrated that the choice of alkyllithium activator dictates the site of attack; methyllithium (B1224462) favors C4-alkylation, while sec-butyllithium (B1581126) promotes C2-alkylation. acs.org This control is attributed to the different aggregation states (tetrameric vs. dimeric) of the alkyllithium clusters. acs.org
Another strategy involves the activation of the pyridine ring as a pyridine N-oxide. This modification alters the ring's electronic properties, facilitating nucleophilic attack, often with high regioselectivity for the C2 or C4 positions. A reported method involves activating pyridine N-oxides with trifluoromethanesulfonic anhydride, followed by the addition of malonate anions to selectively afford either 2- or 4-substituted pyridines. nih.gov
Table 2: Regioselective Functionalization of the Pyridine Ring
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Key Feature | Reference |
|---|---|---|---|---|
| Alkylation | 1,1-Diborylalkanes, MeLi | C4 | Tetrameric alkyllithium clusters favor C4 attack. | acs.org |
| Alkylation | 1,1-Diborylalkanes, s-BuLi | C2 | Dimeric alkyllithium clusters favor C2 attack. | acs.org |
| Alkylation of N-Oxide | Malonate anions, Trifluoromethanesulfonic anhydride | C2 or C4 | Activation via N-oxide formation directs nucleophilic attack. | nih.gov |
| Alkylation of N-Oxide | Titanacyclopropanes | C2 | High regioselectivity for C2-H alkylation. | researchgate.net |
| Minisci-type Alkylation | Carboxylic acid donors, Maleate blocking group | C4 | Blocking group enables selective C4 functionalization. | chemrxiv.org |
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The optimization of synthetic routes for this compound and its analogs is crucial for improving process efficiency, reducing costs, and ensuring the final product meets stringent quality standards. Research efforts focus on several key areas, including the choice of catalysts, reaction conditions, and process technologies, to maximize yield and purity by minimizing byproduct formation.
Catalyst Selection and Development
The formation of the ether linkage in this compound is a critical step that can be optimized through catalysis. Transition-metal-catalyzed methods have been developed for etherification, offering alternatives to classical methods like the Williamson ether synthesis which may require harsh conditions. For instance, copper-catalyzed methods have been reported for the direct, auxiliary-assisted alkoxylation and phenoxylation of C-H bonds, employing inexpensive catalysts like copper basic carbonate and air as a benign oxidant. nih.gov Similarly, iron-catalyzed selective etherification using alcohols provides another pathway. acs.org For the synthesis of the pyridine and piperidine precursors, palladium-catalyzed cross-coupling reactions are widely used to create substituted pyridines, with ongoing development of new catalysts to improve activity and selectivity. numberanalytics.com
Stereoselective Synthesis
Given that the piperidine ring in the target molecule contains a chiral center at the 3-position, achieving high enantiomeric purity is a significant optimization goal. Asymmetric synthesis is critical for producing enantiomerically pure compounds. numberanalytics.com Strategies include the use of chiral catalysts, such as transition metal complexes with chiral ligands, which can facilitate enantioselective reactions. numberanalytics.com Another approach is the use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Furthermore, chemo-enzymatic methods present a powerful strategy for preparing substituted piperidines with precise stereochemistry. nih.gov A key step in one such approach involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov The importance of stereochemistry is highlighted in studies of analogous structures, where different stereoisomers can exhibit significantly different biological activities. nih.gov
Process Optimization and Advanced Technologies
Flow chemistry, or continuous flow processing, is an advanced technology that offers substantial improvements over traditional batch synthesis. researchgate.net By performing reactions in a continuous stream within a microreactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. organic-chemistry.org This enhanced control leads to reduced reaction times, improved heat and mass transfer, and enhanced safety, particularly when dealing with hazardous reagents. numberanalytics.comorganic-chemistry.org The scalability of pyridine synthesis can be significantly improved using flow chemistry, allowing for a seamless transition from laboratory-scale experiments to meso-scale production, often without significant loss in product yield. researchgate.netmdpi.com For example, the N-oxidation of pyridine derivatives using a packed-bed microreactor demonstrated high efficiency and stability, achieving yields up to 99% with shorter reaction times compared to batch processes. organic-chemistry.orgresearchgate.net
The table below summarizes a comparison of different synthetic parameters and their impact on the synthesis of pyridine and piperidine derivatives, which are relevant precursors to this compound.
| Parameter | Conventional Batch Method | Optimized Flow Chemistry Method | Advantages of Optimization |
|---|---|---|---|
| Catalyst | Homogeneous (e.g., strong Brønsted acids) | Heterogeneous (e.g., Zeolites, MOFs) numberanalytics.com or packed-bed catalysts (e.g., TS-1) organic-chemistry.org | Catalyst recyclability, ease of separation, improved sustainability. numberanalytics.com |
| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.orgmdpi.com | Increased throughput, higher process efficiency. |
| Yield | Variable, often moderate | Consistently high, up to 99% reported for related reactions. organic-chemistry.orgresearchgate.net | Reduced waste, improved cost-effectiveness. |
| Safety | Potential for thermal runaway, handling of hazardous reagents in bulk. numberanalytics.com | Small reaction volumes, superior heat dissipation, safer handling of hazardous intermediates. numberanalytics.comorganic-chemistry.org | Minimized risk of accidents, especially during scale-up. |
| Scalability | Challenging, often requires re-optimization. researchgate.net | More straightforward by extending operation time or using parallel reactors. researchgate.netorganic-chemistry.org | Facilitates easier transition from lab to industrial production. |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The integration of green chemistry principles into the synthesis of this compound is essential for minimizing environmental impact and developing more sustainable manufacturing processes. rasayanjournal.co.innih.gov This involves a holistic approach that considers every aspect of the synthesis, from starting materials to final product, guided by the twelve principles of green chemistry. greenchemistry-toolkit.org
Biocatalysis and Enzymatic Methods
Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild, environmentally benign conditions. nih.gov For the synthesis of the chiral piperidine core, biocatalytic methods are particularly attractive. Enzymes such as lipases, transaminases, and oxidoreductases can be employed to create chiral centers with high enantiomeric excess, avoiding the need for chiral auxiliaries or complex resolution steps. nih.gov For instance, the immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB), on magnetic nanotubes has been shown to create a reusable catalyst for the synthesis of piperidines in high yields. rsc.org Such biocatalysts can often be reused for multiple cycles without significant loss of activity, further enhancing process sustainability. rsc.org Recent breakthroughs combine biocatalytic C-H oxidation with radical cross-coupling, dramatically simplifying the synthesis of complex piperidines from as many as 17 steps down to 2-5 steps. news-medical.netmedhealthreview.com
Alternative Energy Sources and Solvents
Conventional synthesis often relies on prolonged heating, contributing to high energy consumption. Green alternatives like microwave-assisted and ultrasonic synthesis can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy usage. rasayanjournal.co.inmdpi.com These techniques can also improve yields and product purity by minimizing thermal degradation and side reactions. rasayanjournal.co.in
The choice of solvent is another critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more sustainable alternatives. rasayanjournal.co.in Water is an ideal green solvent for certain reactions, and its use can be facilitated by hydrogen bonding to catalyze the reaction. ajchem-a.com Other green solvents include ionic liquids and deep eutectic solvents, which are non-volatile and can be designed for low toxicity and biodegradability. rasayanjournal.co.inresearchgate.net Furthermore, solvent-free, or neat, reaction conditions represent an ideal green approach, often achieved through techniques like ball milling, which eliminates solvent waste entirely. rasayanjournal.co.in
Atom Economy and Process Intensification
Maximizing atom economy—the efficiency of incorporating all reactant atoms into the final product—is a fundamental principle of green chemistry. greenchemistry-toolkit.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly atom-economical. rasayanjournal.co.in Similarly, cascade or tandem reactions, where multiple bond-forming events occur in one pot without isolating intermediates, reduce waste, solvent use, and purification steps. nih.gov
As discussed in the previous section, continuous flow chemistry is a powerful tool for process intensification that aligns with green chemistry principles. organic-chemistry.org Flow reactors improve energy efficiency and safety and can reduce solvent and reagent consumption. numberanalytics.comresearchgate.net The use of safer reagents, such as hydrogen peroxide in place of more hazardous oxidants, is also enabled by the controlled environment of flow reactors, further contributing to a greener synthetic process. organic-chemistry.org
The table below outlines how various green chemistry approaches can be applied to the synthesis of precursors for this compound, comparing them to traditional methods.
| Green Chemistry Principle | Traditional Approach | Sustainable Alternative | Environmental/Process Benefit |
|---|---|---|---|
| Use of Catalysis | Stoichiometric reagents | Biocatalysis (e.g., lipases, oxidases) nih.govrsc.org or recyclable heterogeneous catalysts. numberanalytics.com | High selectivity, mild conditions, reduced waste, catalyst reusability. |
| Safer Solvents | Volatile organic compounds (VOCs) | Water ajchem-a.com, ionic liquids, deep eutectic solvents researchgate.net, or solvent-free conditions. rasayanjournal.co.in | Reduced toxicity, improved safety, minimized pollution. |
| Energy Efficiency | Conventional heating (hours) | Microwave irradiation mdpi.com or ultrasonication (minutes). researchgate.net | Drastically reduced reaction times and energy consumption. |
| Atom Economy | Multi-step synthesis with protection/deprotection | One-pot multicomponent reactions (MCRs) rasayanjournal.co.in or cascade reactions. nih.gov | Fewer steps, less waste, higher material efficiency. |
| Process Design | Batch processing | Continuous flow chemistry. researchgate.netorganic-chemistry.org | Enhanced safety, better control, easier scalability, reduced waste. |
Structure Activity Relationship Sar Studies of 3 Piperidin 3 Yloxy Methyl Pyridine Analogues
Elucidation of Pharmacophoric Elements within the 3-[(Piperidin-3-yloxy)methyl]pyridine Scaffold
The biological activity of this compound and its analogues is defined by a set of essential structural features, known as pharmacophoric elements, that facilitate its interaction with biological targets like nAChRs. Decades of research on nicotinic agonists have established a consensus pharmacophore model that applies to this scaffold. nih.govnih.govresearchgate.net
The two most critical components of this pharmacophore are a cationic nitrogen and a hydrogen bond acceptor, positioned at a specific distance from each other. nih.govresearchgate.net
The Cationic Center : The piperidine (B6355638) ring's nitrogen atom is basic and exists in a protonated, cationic state at physiological pH. This cationic center is fundamental for a high-affinity interaction with the receptor. It engages in a cation-π interaction with an aromatic amino acid residue, typically a conserved tryptophan, within the binding pocket of the nAChR. nih.govnih.gov
The Hydrogen Bond Acceptor : The nitrogen atom of the pyridine (B92270) ring serves as the essential hydrogen bond acceptor. nih.govnih.gov This feature allows the ligand to form a crucial hydrogen bond with a backbone NH group located on a complementary subunit of the receptor, effectively bridging the interface between subunits. nih.gov
The ether linkage and the methyl group (-O-CH2-) that connect the piperidine and pyridine moieties are not merely spacers. They play a vital role in maintaining the optimal distance and spatial orientation between the cationic nitrogen and the hydrogen-bonding pyridine nitrogen, ensuring the correct alignment within the receptor's binding site. Any modification to this linker can significantly alter the compound's biological activity.
Positional and Stereochemical Impact on Biological Activities
The location of the nitrogen atom within the pyridine ring is a determinant of biological activity. The parent compound features a 3-pyridyl moiety, placing the nitrogen in the meta position relative to the side chain. This specific arrangement is crucial for its interaction with nicotinic receptors. Studies on related pyridine-containing compounds, such as the isomers of pyridine carboxylic acid (picolinic, nicotinic, and isonicotinic acid), have shown that the nitrogen's position significantly influences the molecule's physicochemical properties and its ability to interact with biological targets. nih.gov
The this compound scaffold possesses a chiral center at the C3 position of the piperidine ring. Consequently, the compound exists as two enantiomers, (R) and (S). This stereochemistry is a critical factor in determining the potency and efficacy of the molecule. The three-dimensional arrangement of the piperidine ring and the orientation of the ether linkage directly influence how the pharmacophoric elements are presented to the receptor binding site.
Studies on structurally related nicotinic agonists have consistently shown a strong preference for one enantiomer over the other. For instance, in analogues where a piperidine ring is substituted at the C3 position, one enantiomer often displays significantly higher affinity and agonist activity. Research on isoanatabine, a tetrahydropyridyl-containing analogue, revealed that the (R)- and (S)-enantiomers have distinct potencies and efficacies at α4β2 nAChRs. mdpi.com The (R)-isoanatabine was found to be the more potent agonist. mdpi.com This highlights that the receptor's binding pocket is stereoselective, and only one enantiomer can achieve the optimal conformation for a productive interaction. Therefore, the biological activity of this compound is intrinsically linked to its absolute configuration, with one enantiomer expected to be substantially more potent than the other.
Rational Design and Synthesis of Derivatives for Modulated Biological Response
The this compound scaffold provides a robust template for the rational design and synthesis of new derivatives with tailored biological activities. By systematically modifying different parts of the molecule, researchers can fine-tune its potency, selectivity, and functional properties.
The ether-methyl (-O-CH2-) linker is a key target for modification to explore its impact on biological activity. Altering the length, rigidity, and composition of this linker can modulate the distance and relative orientation of the piperidine and pyridine rings.
Synthetic strategies could involve:
Changing Linker Length : Extending or shortening the alkyl chain (e.g., to -(O-CH2-CH2-) or removing the methylene (B1212753) group) would directly alter the distance between the key pharmacophoric elements.
Introducing Rigidity : Incorporating double or triple bonds or cyclic structures within the linker could restrict conformational flexibility, potentially locking the molecule into a more or less active conformation.
Heteroatom Substitution : Replacing the ether oxygen with other heteroatoms, such as sulfur (to form a thioether) or nitrogen (to form an amine), would change the linker's electronic properties, bond angles, and hydrogen bonding capacity, thereby influencing receptor interaction.
These modifications can lead to derivatives with altered affinity, efficacy (full agonist, partial agonist, or antagonist), and selectivity for different nAChR subtypes.
Modifying the aromatic pyridine ring and the saturated piperidine ring with various substituents is a well-established strategy to refine the pharmacological profile of nicotinic ligands.
Pyridine Ring Substitutions: The addition of substituents to the pyridine ring can significantly affect electronic properties, lipophilicity, and steric profile, which in turn modulates binding affinity and functional activity at nAChR subtypes. Studies on the closely related nAChR agonist epibatidine (B1211577) have provided a wealth of information on this topic. For example, introducing different halogens or an amino group at the 2'-position of the pyridine ring resulted in analogues with widely varying affinities and selectivities for β2- versus β4-containing nAChRs. nih.gov A fluoro substitution, for instance, led to a significant increase in selectivity for β2-containing receptors. nih.gov Similarly, research on nicotine (B1678760) derivatives showed that lipophilic substituents at the 6-position of the pyridine ring could enhance nAChR affinity, although this effect was tempered by steric constraints. researchgate.net
The table below summarizes findings from studies on epibatidine analogues, illustrating the impact of pyridine ring substituents on nAChR subtype selectivity.
| Substituent on Pyridine Ring | Effect on Binding Affinity (β2 vs. β4 Subunits) | Reference |
|---|---|---|
| Bromo | 4- to 55-fold greater affinity for β2- over β4-containing receptors | nih.gov |
| Fluoro | 52- to 875-fold greater affinity for β2- over β4-containing receptors | nih.gov |
| Norchloro | 114- to 3500-fold greater affinity for β2- over β4-containing receptors | nih.gov |
| Amino | 10- to 115-fold greater affinity for β2- over β4-containing receptors | nih.gov |
Piperidine Ring Substitutions: Modifications to the piperidine ring can also influence activity. While the protonated nitrogen is essential, substitutions on the carbon framework or on the nitrogen itself can be explored. N-alkylation or the introduction of substituents at other positions on the ring can affect the molecule's basicity, lipophilicity, and steric interactions within the binding pocket. Studies on various piperidine derivatives have shown that even simple substitutions, like the addition of methyl groups, can significantly alter their interaction with receptors and ion channels. nih.gov However, such modifications must be carefully considered, as increased steric bulk near the cationic core can also lead to decreased affinity. researchgate.net
Comparative Analysis of SAR with Related Heterocyclic Systems (e.g., Pyrrolopyridines, Pyrimidinylpiperidines)
The exploration of structure-activity relationships (SAR) for ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) extends beyond simple analogues of a single scaffold. A comparative analysis of the SAR of this compound derivatives with other heterocyclic systems, such as pyrrolopyridines and pyrimidinylpiperidines, provides valuable insights into the broader chemical space for nAChR modulation. This comparison helps to identify key structural motifs and bioisosteric replacements that can influence potency, subtype selectivity, and functional activity.
The 3-pyridyl ether moiety is a well-established pharmacophore for high-affinity nAChR ligands. sci-hub.se However, replacing this core with other heterocyclic systems can lead to significant changes in pharmacological profiles. For instance, bioisosteric replacement of the pyridine ring in nicotinic ligands with other heterocycles like isoxazoles and isothiazoles has been explored to modulate activity. nih.gov This principle of bioisosteric replacement is central to understanding the comparative SAR of different heterocyclic nAChR modulators.
Key Pharmacophoric Features Across Heterocyclic Systems:
A common feature among these diverse heterocyclic ligands is the presence of a basic nitrogen atom, typically within a piperidine or a similar saturated heterocyclic ring, and an aromatic or heteroaromatic moiety capable of engaging in key interactions within the nAChR binding site. The distance and geometric arrangement between these two features are critical for high-affinity binding.
SAR of Pyrrolopyridine Analogues:
Pyrrolopyridines, which can be considered constrained analogues of pyridyl ethers, have been investigated as nAChR ligands. The fusion of a pyrrole (B145914) ring to the pyridine core can significantly alter the electronic properties and conformational flexibility of the molecule. SAR studies on pyrrolopyridine derivatives have shown that the position of the nitrogen atom in the pyridine ring and the nature of the substituent on the pyrrole nitrogen are crucial for activity.
For example, in a series of piperidinylpyrrolopyridines investigated as H1 antagonists, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of in vivo duration of action. researchgate.net While this study focused on H1 antagonism, it highlights the importance of the piperidine substituent, a feature also critical for nAChR activity.
SAR of Pyrimidinylpiperidine Analogues:
In the context of orexin (B13118510) receptor antagonists, subtle structural changes to a piperidine ether class, including modifications to the pendant heterocycle (which can include pyrimidines), were found to impart dramatic changes in receptor selectivity. nih.gov This underscores the significant impact that the choice of the heterocyclic core has on the pharmacological profile.
Comparative Insights:
A direct, side-by-side comparison of large datasets for these three specific heterocyclic systems targeting nAChRs is not extensively documented in single studies. However, by piecing together information from various sources, some general comparative points can be made.
The 3-pyridyl ether scaffold in compounds like this compound provides a well-defined vector for substitution on the pyridine ring, which has been extensively exploited to fine-tune selectivity, particularly for the α4β2 nAChR subtype. nih.gov Pyrrolopyridine systems, being more rigid, may offer advantages in terms of pre-organizing the molecule into a bioactive conformation, potentially leading to higher affinity or selectivity. The additional nitrogen in pyrimidinylpiperidines can serve as a hydrogen bond acceptor, which may be beneficial for interaction with specific nAChR subtypes, but could also introduce unfavorable interactions if not positioned correctly.
The following tables provide a comparative overview of representative compounds from these different heterocyclic classes and their reported activities, where available.
Table 1: Comparative Binding Affinities of Representative Heterocyclic nAChR Ligands
| Compound Class | Representative Structure | Target | Binding Affinity (Ki, nM) |
| Pyridyl Ether Piperidine | 2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | α4β2 nAChR | 22 |
| Pyrrolopyridine | (Specific examples with nAChR affinity data are not readily available in the provided search results for a direct comparison) | - | - |
| Pyrimidinylpiperidine | (Specific examples with nAChR affinity data are not readily available in the provided search results for a direct comparison) | - | - |
Data for the pyridyl ether piperidine is from a study on novel pyridyl ethers as nAChR ligands. nih.gov Data for direct pyrrolopyridine and pyrimidinylpiperidine comparators with a similar substitution pattern and targeting the same nAChR subtypes is not available in the provided search results.
Table 2: General SAR Trends Across Heterocyclic Systems
| Feature | This compound Analogues | Pyrrolopyridine Analogues | Pyrimidinylpiperidine Analogues |
| Heterocyclic Core | 3-Pyridyl ether is a key pharmacophore. Substitution on the pyridine ring significantly impacts affinity and selectivity. | Fused pyrrole ring restricts conformation. Position of ring nitrogen is critical. | Two nitrogen atoms offer additional interaction points but also steric and electronic constraints. |
| Linker | Ether linkage provides flexibility. | Often a direct bond or short linker. | Variable, influencing the orientation of the piperidine ring. |
| Saturated Heterocycle | Piperidine is common. Substitutions on the nitrogen and the ring modulate activity. | Piperidine or other saturated heterocycles can be attached. | Piperidine is a common feature. |
Pharmacological Characterization and Molecular Target Engagement
Investigation of Receptor Modulatory Activities
Comprehensive searches of scientific literature and patent databases did not yield specific data on the agonist or antagonist profile of 3-[(Piperidin-3-yloxy)methyl]pyridine at the α7 Nicotinic Acetylcholine (B1216132) Receptor, the Histamine (B1213489) H3 Receptor, the metabotropic glutamate (B1630785) receptor 5 (mGlu5), or the Retinoic acid receptor-related orphan receptor gamma t (RORγt). While related pyridine (B92270) and piperidine (B6355638) scaffolds have been investigated as modulators for these targets, no direct experimental results for this specific compound have been reported.
There is no publicly available information detailing the ligand binding affinity or selectivity of this compound for the α7 Nicotinic Acetylcholine Receptor, Histamine H3 Receptor, mGlu5 Receptor, or RORγt.
Enzyme Inhibition and Activation Mechanisms
c-Met Kinase: The compound this compound has been identified as a potent inhibitor of c-Met kinase. In a study designing novel bioisosteres of Cabozantinib, this compound (referred to as compound 4) was synthesized by replacing the central benzene (B151609) ring of the parent structure with a pyridine ring.
The compound demonstrated significant inhibitory activity against c-Met kinase, with a half-maximal inhibitory concentration (IC₅₀) of 4.9 nM. This potency is comparable to that of Cabozantinib, which had an IC₅₀ of 5.4 nM in the same assay. At a concentration of 1 µM, the compound showed 94.3% inhibition of c-Met. A ligand-based docking study suggested that the molecule adopts a conformation suitable for binding to the c-Met kinase active site.
AMP-Activated Protein Kinase (AMPK) & Pyruvate Dehydrogenase Kinase (PDHK): No specific data were found in the reviewed literature regarding the modulatory activity of this compound on AMP-Activated Protein Kinase (AMPK) or Pyruvate Dehydrogenase Kinase (PDHK).
| Compound | Target Kinase | IC₅₀ (nM) | Percent Inhibition (@1µM) | Reference |
|---|---|---|---|---|
| This compound | c-Met | 4.9 | 94.3% | |
| Cabozantinib (Reference) | c-Met | 5.4 | Not Reported |
An extensive review of scientific literature did not yield any studies investigating the inhibitory activity of this compound against the protease renin.
No published research was found that details the inhibitory effects of this compound on the enzyme aldose reductase.
Cellular-Level Pharmacological Responses
Anti-proliferative and Cytotoxic Effects in Specific Cancer Cell Lines (e.g., breast cancer, leukemia)
Derivatives of the pyridine-piperidine scaffold have demonstrated notable anti-proliferative and cytotoxic effects across a range of cancer cell lines. A significant area of research has been the development of these compounds as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers and a key target for cancer therapy.
Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been identified as potent LSD1 inhibitors. These inhibitors have shown strong anti-tumor activities against both leukemia and solid tumor cell lines. In a panel of four tumor cell lines—including two leukemia cell lines (MV4-11 and Molm-13) and two breast cancer cell lines (MCF-7 and MDA-MB-231)—these competitive inhibitors exhibited potent anti-proliferative effects with EC₅₀ values ranging from 280 nM to 8.6 μM. Notably, these compounds had negligible effects on normal cells, suggesting a degree of tumor selectivity.
Other novel pyridine derivatives have also been evaluated for their anti-proliferative capabilities against leukemia, lung, breast, and colon cancer cell lines. latamjpharm.org Studies have shown that these compounds can exhibit lower toxicity compared to established chemotherapeutic agents. latamjpharm.org For instance, certain piperidone compounds, which share structural similarities, have been shown to reduce the proliferation of human and murine leukemia cells at low micromolar concentrations. nih.gov
The table below summarizes the anti-proliferative activity of representative pyridine derivatives in various cancer cell lines.
Modulation of Cellular Signaling Pathways (e.g., AKT/mTOR, p53, cyclin D1)
The molecular mechanisms underlying the anti-cancer effects of pyridine derivatives often involve the modulation of critical cellular signaling pathways that control cell proliferation, survival, and apoptosis. While direct studies on this compound are unavailable, the pathways affected by its structural analogs, particularly LSD1 inhibitors, can be inferred.
The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. nih.gov Research has shown that LSD1 can interact with p53 to suppress its transcriptional activity and inhibit its pro-apoptotic functions. nih.gov Therefore, inhibitors of LSD1 are expected to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Furthermore, activation of p53 has been shown to downregulate the AKT/mTOR signaling pathway through the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net This establishes a potential mechanistic link between LSD1 inhibition and the mTOR pathway. nih.gov
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. mdpi.com The mTOR protein, a key component of this pathway, facilitates the binding of cyclin D1 to its partner kinases, which promotes the transition from the G1 to the S phase of the cell cycle. mdpi.com By potentially downregulating mTOR signaling via p53 activation, LSD1 inhibitors could lead to decreased cyclin D1 levels, contributing to cell cycle arrest. nih.gov
Preclinical In Vivo Efficacy Assessments
Efficacy in Relevant Animal Models of Disease (e.g., cognitive deficits, pain, inflammation, metabolic disorders)
The therapeutic potential of pyridine-containing compounds has been explored in various preclinical animal models of disease.
Pain and Inflammation: Novel pyridine derivatives have been assessed for analgesic and anti-inflammatory properties in rodent models. latamjpharm.org In one study, a pyridine compound demonstrated significant analgesic effects in hot-plate and tail immersion tests and markedly ameliorated inflammation in a carrageenan-induced paw edema model in rats. latamjpharm.org Similarly, other classes of nitrogen-containing heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have shown satisfactory anti-inflammatory activity in animal models. nih.gov The mechanisms often involve the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-alpha). latamjpharm.orgnih.gov
Cognitive Deficits: While specific data on this compound is not available, related compounds targeting the central nervous system have been evaluated. For example, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), has been widely used as a pharmacological tool in behavioral models related to neuropsychiatric disorders. nih.gov The mGluR5 receptor system is implicated in mood, anxiety, and cognitive functions, making it a target of interest for conditions involving cognitive deficits. nih.gov
Metabolic Disorders: Rodent models are commonly used to study metabolic disorders like obesity and diabetes, which are risk factors for other conditions. nih.govbiomodels.com These models, including diet-induced obesity and genetic variants like db/db mice, allow for the assessment of novel therapeutics. nih.govbiomodels.com While pyridine derivatives have a broad range of biological activities, specific preclinical efficacy data for this class of compounds in animal models of metabolic disorders is not well-documented in the reviewed literature.
Biomarker Analysis for Target Engagement in Preclinical Models
Confirming that a drug candidate interacts with its intended target in a living system is a critical step in preclinical development. biorxiv.org Biomarker analysis provides this crucial evidence of target engagement.
For LSD1 inhibitors, several biomarkers have been established in preclinical models. Inhibition of LSD1 in acute myeloid leukemia (AML) models leads to an increase in the levels of myeloid-lineage markers such as CD11b and CD86, indicating cellular differentiation. frontiersin.org In preclinical studies of the LSD1 inhibitor CC-90011, suppression of MMD and MYL9 gene expression in the blood served as a pharmacodynamic biomarker, suggesting target engagement at specific dose levels. nih.gov
For compounds targeting CNS receptors, such as mGluR5 antagonists, target engagement can be measured in vivo using advanced imaging techniques. Positron Emission Tomography (PET) with specific radioligands (e.g., [¹⁸F]FPEB) allows for the direct visualization and quantification of mGluR5 availability in the brain. nih.gov A reduction in the binding of the radioligand in the presence of the antagonist confirms that the drug has reached its target in the brain. nih.govnih.gov This method provides a powerful, quantitative biomarker for target engagement in preclinical and clinical studies. nih.govnih.gov
The table below lists biomarkers used for target engagement in preclinical models for related pyridine derivatives.
Computational Chemistry and Molecular Modeling of 3 Piperidin 3 Yloxy Methyl Pyridine
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. This technique is instrumental in understanding how a ligand, such as a derivative of the 3-[(Piperidin-3-yloxy)methyl]pyridine scaffold, might interact with a biological target at the atomic level. The process involves predicting the binding mode and affinity of a ligand within the active site of a protein researchgate.net. A successful docking approach effectively searches the high-dimensional conformational space and employs a scoring function to accurately rank the potential binding poses researchgate.net.
Molecular docking simulations for compounds containing the piperidine-pyridine ether scaffold have been used to elucidate their binding poses within the active sites of various protein targets, such as cholinesterases and nicotinic acetylcholine (B1216132) receptors researchgate.netnih.gov. These simulations predict that the ligand adopts specific conformations to maximize favorable interactions with the protein's binding pocket.
The interaction network is a complex web of non-covalent forces that stabilize the ligand-protein complex. For analogous structures, these interactions commonly include:
Hydrogen Bonding: Key interactions often involve hydrogen bonds between the ligand and amino acid residues researchgate.net. For instance, the nitrogen atoms in the piperidine (B6355638) and pyridine (B92270) rings can act as hydrogen bond acceptors, while any N-H groups can act as donors.
Pi-Interactions: The aromatic pyridine ring is capable of forming several types of pi-interactions, including pi-pi stacking with aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe), as well as pi-cation interactions researchgate.net.
Hydrophobic Interactions: Alkyl portions of the piperidine ring can engage in hydrophobic (pi-alkyl) interactions with nonpolar residues within the binding site, contributing to binding affinity researchgate.netnih.gov.
Salt Bridges: If the piperidinium moiety is protonated, it can form strong electrostatic interactions or salt bridges with acidic residues like Aspartic acid (Asp) or Glutamic acid (Glu) nih.gov.
Table 1: Predicted Interactions for Piperidine-Pyridine Analogs in Protein Binding Sites
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | Piperidine N-H, Pyridine N | Tyr, Asp, Ser, His, Gln | researchgate.netnih.gov |
| Pi-Pi Stacking | Pyridine Ring | Trp, Tyr, Phe | researchgate.net |
| Pi-Cation | Pyridine Ring | Arg, Lys | researchgate.net |
| Pi-Alkyl | Piperidine Ring | Val, Leu, Ile, Met | researchgate.netnih.gov |
| Salt Bridge | Protonated Piperidine | Asp, Glu | nih.gov |
Through docking studies, specific amino acid residues crucial for ligand recognition and binding can be identified. For example, in studies on analogous compounds targeting acetylcholinesterase (AChE), key residues such as Trp86, Tyr337, and Phe338 have been identified as forming significant interactions within the active site researchgate.net. Similarly, studies targeting sigma receptors (σR) have highlighted the importance of a "binding dyad" formed by Glu172 and Tyr103, which anchors the ligand, and an acidic residue, Asp126, which interacts with the protonated amine of the piperidine ring nih.gov.
These computational predictions are vital for understanding the structure-activity relationship (SAR) and for designing new analogs with enhanced potency and selectivity. By identifying these key residues, medicinal chemists can modify the ligand's structure to create more specific and stronger interactions.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules researchgate.net. These methods provide insights into properties that govern molecular interactions and chemical behavior. For derivatives of this compound, DFT calculations can elucidate its three-dimensional structure and electronic characteristics nih.gov.
Key parameters derived from these calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher chemical reactivity and polarizability nih.gov.
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions rjb.ro. These maps are invaluable for predicting how a molecule will interact with biological macromolecules, highlighting sites prone to hydrogen bonding or other electrostatic interactions researchgate.netrjb.ro.
Global Reactivity Descriptors: Parameters such as chemical potential, chemical hardness, and the electrophilicity index can be calculated from HOMO and LUMO energies to quantify and compare the reactivity of different analogs nih.gov.
Table 2: Representative Quantum Chemical Parameters and Their Significance
| Parameter | Significance | Reference |
|---|---|---|
| HOMO Energy | Correlates with electron-donating ability | nih.govrjb.ro |
| LUMO Energy | Correlates with electron-accepting ability | nih.govrjb.ro |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | nih.gov |
| Molecular Electrostatic Potential (MESP) | Predicts sites for nucleophilic and electrophilic attacks and intermolecular interactions | researchgate.netrjb.ro |
| Dipole Moment | Measures the polarity of the molecule, influencing solubility and binding |
De Novo Drug Design and Virtual Screening for Scaffold Optimization and Novel Analogs
The this compound structure serves as a valuable scaffold for both virtual screening and de novo drug design campaigns nih.gov.
Virtual Screening (VS): This approach involves searching large libraries of existing compounds to identify molecules that are predicted to bind to a specific target nih.gov. Using the piperidine-pyridine scaffold as a query, researchers can screen for commercially available or synthetically accessible compounds that share its core features but have diverse substitutions, potentially leading to the discovery of new hits.
De Novo Drug Design: This method aims to generate entirely new molecular structures from scratch nih.govnih.gov. Modern de novo design often utilizes deep generative models, such as chemical language models or graph neural networks, which can learn from known bioactive molecules to construct novel compounds with desired properties nih.govchemrxiv.org. Starting with the this compound scaffold, these algorithms can "grow" new molecules atom-by-atom or fragment-by-fragment within the constraints of a protein's binding site, suggesting innovative analogs with optimized binding interactions and synthetic feasibility arxiv.org.
Scaffold Hopping: This strategy involves searching for isosteric replacements for the core scaffold that maintain the essential 3D arrangement of key interaction features but possess a different chemical backbone rsc.org. This can lead to the discovery of novel intellectual property and compounds with improved physicochemical or pharmacokinetic properties.
Table 3: Computational Strategies for Scaffold Optimization
| Strategy | Description | Goal | Reference |
|---|---|---|---|
| Virtual Screening | Searching existing compound libraries for similar structures. | Identify new hits with diverse substitutions. | nih.gov |
| De Novo Design | Generating novel molecules algorithmically. | Create innovative analogs with optimized properties and novelty. | nih.govnih.gov |
| Scaffold Hopping | Replacing the core structure with a functionally equivalent but structurally different one. | Discover novel chemotypes with improved properties. | rsc.org |
Molecular Dynamics Simulations for Conformational Landscape and Receptor Flexibility
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of every atom in the ligand-protein complex over time nih.gov. An MD simulation can reveal:
Conformational Landscape of the Ligand: The this compound molecule possesses several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can explore this conformational landscape to identify the most stable and frequently occurring shapes, providing a more realistic model of its behavior in solution and within a binding site.
Receptor Flexibility: Proteins are not rigid structures. MD simulations show how the binding of a ligand can induce conformational changes in the receptor, a phenomenon known as "induced fit." It also allows for the analysis of the flexibility of different regions of the protein, which can be crucial for ligand entry, binding, and the potential identification of allosteric sites researchgate.net.
Stability of the Ligand-Protein Complex: By running simulations for nanoseconds or even microseconds, researchers can assess the stability of the binding pose predicted by docking. If the ligand remains stably bound and maintains key interactions throughout the simulation, it increases confidence in the predicted binding mode.
In Silico Predictions for Drug-Likeness (excluding specific ADMET profiles)
Before committing to costly synthesis and biological testing, it is crucial to assess whether a compound possesses "drug-like" properties. These properties are estimated using computational models based on the physicochemical characteristics of known oral drugs. A primary tool for this assessment is Lipinski's Rule of Five.
Lipinski's Rule of Five states that orally active drugs generally have:
A molecular weight (MW) of less than 500 Daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
No more than 5 hydrogen bond donors (sum of -OH and -NH groups).
No more than 10 hydrogen bond acceptors (sum of N and O atoms).
Compounds that comply with these rules are considered to have a higher probability of being orally bioavailable. In silico tools can quickly calculate these and other properties, such as the topological polar surface area (TPSA), which is correlated with drug transport characteristics, and the number of rotatable bonds, which influences conformational flexibility and bioavailability bepls.com. Molecules with good drug-likeness scores are prioritized for further development eijppr.com.
Table 4: Predicted Physicochemical Properties and Drug-Likeness for a Representative Scaffold
| Property | Predicted Value Range | Significance for Drug-Likeness | Reference |
|---|---|---|---|
| Molecular Weight (g/mol) | < 500 | Affects diffusion and absorption | bepls.com |
| LogP | < 5 | Relates to solubility and permeability | eijppr.com |
| Hydrogen Bond Donors | ≤ 5 | Influences membrane permeability | bepls.com |
| Hydrogen Bond Acceptors | ≤ 10 | Influences membrane permeability | bepls.com |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with transport properties | bepls.com |
| Number of Rotatable Bonds | ≤ 10 | Affects conformational flexibility and oral bioavailability | bepls.com |
Emerging Research Avenues and Therapeutic Horizons for 3 Piperidin 3 Yloxy Methyl Pyridine
Integration with Multi-Target Ligand Design Strategies
The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a burgeoning strategy in drug discovery for complex diseases such as cancer and neurodegenerative disorders. The 3-[(Piperidin-3-yloxy)methyl]pyridine scaffold is a promising candidate for MTDL design due to the distinct pharmacophoric features of its two core components. The pyridine (B92270) ring can serve as a hydrogen bond acceptor and participate in aromatic interactions, while the piperidine (B6355638) moiety can be functionalized to interact with a variety of receptor pockets.
The design of dual inhibitors targeting enzymes like Lysine (B10760008) Specific Demethylase 1 (LSD1) and histone deacetylases (HDACs) has become a significant area of research. nih.gov For instance, dual LSD1/HDAC inhibitors have entered clinical trials, demonstrating the viability of this multi-target approach. nih.gov The piperidine-pyridine framework could potentially be elaborated to incorporate functional groups that inhibit two or more targets. For example, by modifying the piperidine nitrogen and the pyridine ring, it may be possible to design a molecule that interacts with both an epigenetic target like LSD1 and a signaling pathway kinase, thereby achieving a synergistic therapeutic effect.
Exploration of Novel Biological Targets and Disease Indications
While direct research on this compound is limited, studies on its structural isomer, 3-(Piperidin-4-ylmethoxy)pyridine (B1265346), have provided valuable insights into potential biological targets. This isomer has been identified as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers. nih.gov LSD1 plays a crucial role in gene expression regulation by demethylating histone H3 at lysine 4 (H3K4), and its inhibition can suppress cancer cell proliferation. nih.gov
Interestingly, the same study that identified the potent activity of the 4-yl substituted isomer also synthesized and tested the 3-yl substituted compound (racemic this compound). The results indicated that the piperidin-3-yl substituent was significantly less favorable for LSD1 inhibition compared to the piperidin-4-yl group. nih.gov
| Compound | Substitution Pattern | Inhibitory Constant (Ki) against LSD1 |
|---|---|---|
| Compound 17 (analogue) | Piperidin-4-yl | 29 nM |
| Compound 42 (racemic) | Piperidin-3-yl | 650 nM |
This data suggests that while LSD1 may not be the primary target for this compound, the scaffold's ability to interact with epigenetic targets warrants further investigation into other histone demethylases or related enzymes. Furthermore, compounds with similar piperidine and pyridine motifs have shown activity as histamine (B1213489) H3 receptor antagonists and have demonstrated potential analgesic properties, suggesting that neurological disorders could be a promising therapeutic area for this class of compounds. smolecule.com The modulation of sigma receptors is another potential avenue, which could have implications for neuroprotection. smolecule.com
Development as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective inhibitors of enzymes like LSD1 from the piperidin-yloxy-methyl-pyridine scaffold highlights their potential utility as chemical probes. nih.gov A potent and selective inhibitor can be used to investigate the specific roles of a target protein in cellular processes and disease progression.
For example, the isomer 3-(Piperidin-4-ylmethoxy)pyridine and its derivatives, by inhibiting LSD1, can be used to explore the downstream effects of LSD1 inhibition on gene expression, cell differentiation, and tumor growth in various cancer models. nih.gov This allows researchers to elucidate the intricate pathways regulated by LSD1 and to identify potential biomarkers for LSD1-targeted therapies. Although this compound is a weaker LSD1 inhibitor, its characterization and the identification of its primary biological target(s) would similarly yield a valuable chemical probe for studying the functions of those new targets.
Potential for Synergistic Effects in Combination Therapies
Given that the piperidin-yloxy-methyl-pyridine scaffold has been associated with the inhibition of LSD1, a key cancer target, there is a strong rationale for exploring its use in combination therapies. The inhibition of LSD1 has been shown to have synergistic effects with a variety of other anticancer agents. mdpi.com
Recent research has highlighted several successful combination strategies involving LSD1 inhibitors:
With Proteasome Inhibitors : Novel LSD1 inhibitors have shown a synergistic anti-tumor response when combined with the proteasome inhibitor bortezomib (B1684674) in neuroblastoma models. musc.edu
With Immunotherapy : LSD1 inhibition can enhance the efficacy of anti-PD-1/PD-L1 immunotherapy by modulating the tumor microenvironment. mdpi.comacs.org
With other Epigenetic Modifiers : Dual administration of LSD1 and HDAC inhibitors has been shown to effectively inhibit the proliferation of many cancer cell lines. mdpi.com
With Differentiation Agents : In acute myeloid leukemia (AML), LSD1 inhibition can reactivate the all-trans retinoic acid (ATRA) differentiation pathway, suggesting a potent combination therapy. mdpi.com
| Drug Class in Combination with LSD1 Inhibitor | Example Drug | Therapeutic Rationale | Disease Context |
|---|---|---|---|
| Proteasome Inhibitor | Bortezomib | Synergistic anti-tumor response | Neuroblastoma |
| Immune Checkpoint Inhibitor | Anti-PD-1 Therapy | Enhancement of anti-tumor immunity | Various Cancers |
| Histone Deacetylase (HDAC) Inhibitor | Various | Inhibition of tumor-suppressed gene transcription | Various Cancers |
| Differentiation Agent | All-trans retinoic acid (ATRA) | Reactivation of cellular differentiation pathways | Acute Myeloid Leukemia (AML) |
Should this compound or its optimized derivatives prove to be effective modulators of a cancer-relevant target, their potential in combination therapies would be a critical avenue for future research. The ability to enhance the efficacy of existing drugs or to overcome resistance mechanisms would represent a significant therapeutic advance.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[(Piperidin-3-yloxy)methyl]pyridine, and how can reaction efficiency be optimized?
- Answer : Conventional synthesis routes involve multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., piperidine derivatives) are synthesized using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by purification via column chromatography . Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) can enhance reaction rates and yields compared to traditional heating, as demonstrated for heterocyclic compounds . Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst loading (e.g., palladium for cross-coupling) to minimize by-products .
Q. What analytical techniques are most effective for characterizing the structural purity of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as the piperidine ring and pyridine moiety. Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Differential scanning calorimetry (DSC) can detect polymorphic impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in airtight containers at 2–8°C, away from strong oxidizers. Disposal must comply with EPA guidelines for nitrogen-containing waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of this compound derivatives?
- Answer : Contradictions (e.g., unexpected NMR peaks) may arise from tautomerism or residual solvents. Employ deuterated solvents (e.g., DMSO-d6) to suppress exchangeable protons. Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For mass spectral anomalies, isotopic labeling or high-resolution MS (HRMS) clarifies fragmentation pathways .
Q. What strategies are employed to identify and characterize polymorphic forms of piperidine-containing compounds like this compound?
- Answer : Polymorph screening involves recrystallization from solvents of varying polarity (e.g., ethanol, hexane). Powder X-ray diffraction (PXRD) distinguishes crystal lattices, while thermogravimetric analysis (TGA) monitors thermal stability. Solubility studies in biorelevant media (e.g., FaSSIF) assess bioavailability differences. Computational modeling (e.g., DFT) predicts stable conformers .
Q. How can reaction by-products be minimized during the functionalization of this compound?
- Answer : Optimize stoichiometry to avoid excess reagents. For example, in alkylation reactions, use 1.1 equivalents of alkyl halides to reduce di-alkylation by-products. Employ scavenger resins (e.g., polymer-bound DMAP) to quench unreacted intermediates. Monitor reactions in real-time using inline FT-IR or Raman spectroscopy to terminate at peak yield .
Q. What mechanistic insights guide the design of this compound-based inhibitors in enzymatic studies?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzyme active sites. Structure-activity relationship (SAR) studies modify the piperidine oxygen or pyridine methyl group to enhance selectivity. Kinetic assays (e.g., IC₅₀ determination) quantify inhibition potency, while mutagenesis identifies critical residues for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
